4-(Trifluoromethyl)-1,2-dihydronaphthalene
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Overview
Description
4-(Trifluoromethyl)-1,2-dihydronaphthalene is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a dihydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,2-dihydronaphthalene typically involves the introduction of a trifluoromethyl group into the naphthalene ring. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. This reaction is carried out using copper(II) triflate (Cu(OTf)2) as a catalyst, along with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (CH3CN) at 35°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Scientific Research Applications
4-(Trifluoromethyl)-1,2-dihydronaphthalene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. This can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)-2-anilinoquinoline
- Trifluoromethyl phenyl sulfone
Comparison: 4-(Trifluoromethyl)-1,2-dihydronaphthalene is unique due to its dihydronaphthalene ring structure, which imparts distinct chemical and physical properties compared to other trifluoromethylated compounds. For instance, 4-(Trifluoromethyl)phenol has a simpler phenolic structure, while 4-(Trifluoromethyl)-2-anilinoquinoline is more complex and used primarily in anti-cancer research .
Properties
CAS No. |
112481-79-5 |
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Molecular Formula |
C11H9F3 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C11H9F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
InChI Key |
BISDQNNNBTXULW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C(F)(F)F |
Origin of Product |
United States |
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